molecular formula C9H9N3O3S B15057969 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15057969
M. Wt: 239.25 g/mol
InChI Key: PSJRVTIDZBXPPS-UHFFFAOYSA-N
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Description

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid-phase catalysts can also be employed to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol
  • 2-(4-Nitro-5-(furan-2-yl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-Nitro-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative notable for its unique structural features, including a nitro group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered pyrazole ring with two nitrogen atoms, a nitro group at the 4-position, and a thiophene substituent at the 5-position. These features contribute to its chemical reactivity and biological profile.

Property Description
Molecular Formula C₉H₈N₄O₂S
Molecular Weight 224.25 g/mol
CAS Number 1708037-81-3
Purity ≥95%

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain pyrazole compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Related Pyrazole Compounds

Compound MIC (μg/mL) Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound X<0.5Escherichia coli
Compound Y<1.0Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in mediating inflammatory responses . For instance, compounds similar to this compound have shown efficacy in reducing LPS-induced inflammation in vitro.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The nitro group may play a role in modulating enzyme activity related to inflammatory pathways.
  • Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
  • Molecular Docking Studies : Computational studies indicate that these compounds can bind effectively to target proteins involved in inflammation and infection, suggesting a mechanism through which they exert their biological effects .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including variants with thiophene substitutions. The results indicated that these compounds could significantly inhibit biofilm formation and bacterial growth .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that certain derivatives could effectively reduce inflammation markers in cellular models .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-(4-nitro-5-thiophen-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H9N3O3S/c13-4-3-11-9(8-2-1-5-16-8)7(6-10-11)12(14)15/h1-2,5-6,13H,3-4H2

InChI Key

PSJRVTIDZBXPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

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